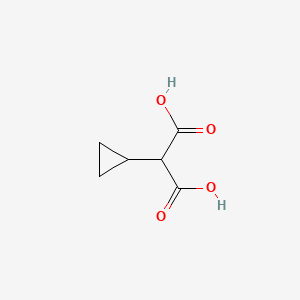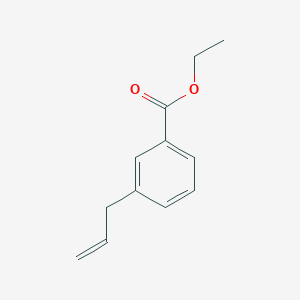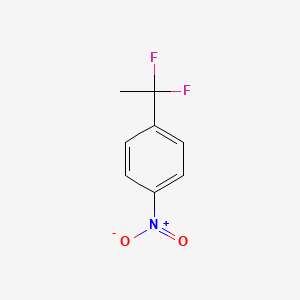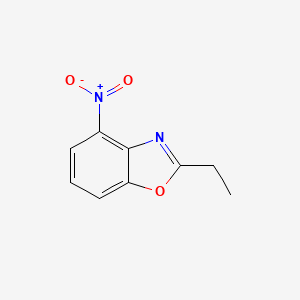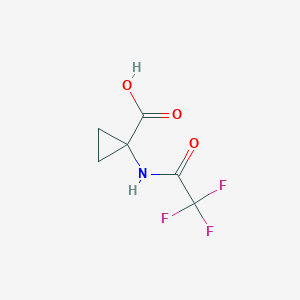
1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid
Vue d'ensemble
Description
“1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid” is a synthetic compound with the CAS Number: 669066-98-2 . It has a molecular weight of 197.11 . The IUPAC name for this compound is 1-[(trifluoroacetyl)amino]cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6F3NO3/c7-6(8,9)3(11)10-5(1-2-5)4(12)13/h1-2H2,(H,10,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
Ring-Opening Reactions : The compound has been utilized in the ring-opening of cyclopropane-1,1-dicarboxylates with vicinal donor aryl groups by boronic acids and potassium organotrifluoroborates under metal-free conditions. This process uses trifluoroacetic acid or boron trifluoride as promoters, highlighting its role in facilitating chemical transformations without the need for transition metals (Ortega & Csákÿ, 2016).
Chemical Derivatization : The compound has been mentioned in studies focusing on the derivatization of various phytohormones for gas chromatography-mass spectrometry analysis, demonstrating its utility in enhancing analytical methodologies (Birkemeyer, Kolasa, & Kopka, 2003).
Oxidative Addition Reactions : Studies on the oxidative addition of trifluoroacetamide to alkenes and dienes have been conducted, showcasing the versatility of trifluoroacetamido compounds in forming structurally complex and functionally diverse products (Shainyan et al., 2015).
Bioactivity and Material Science
Synthesis of Beta-Amino Acids : The compound has been used in the synthesis of alpha-cyclopropyl-beta-homoprolines, which are cyclic beta-amino acids. These compounds have potential applications in peptide synthesis and drug development, indicating the role of 1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid derivatives in medicinal chemistry (Cordero et al., 2009).
Development of Chiral Cyclopropane Units : Research into the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units for the synthesis of conformationally restricted analogues of biologically active compounds further underscores the utility of cyclopropane derivatives in exploring bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Synthesis and Bioactivity of Thiourea Derivatives : The use of cyclopropanecarboxylic acid derivatives in synthesizing N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives demonstrates their application in generating compounds with significant herbicidal and fungicidal activities, highlighting the potential of cyclopropane derivatives in agrochemical research (Tian et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
1-[(2,2,2-trifluoroacetyl)amino]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)3(11)10-5(1-2-5)4(12)13/h1-2H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFYYKVOJQHLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514446 | |
| Record name | 1-(2,2,2-Trifluoroacetamido)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroacetamido)cyclopropanecarboxylic acid | |
CAS RN |
669066-98-2 | |
| Record name | 1-(2,2,2-Trifluoroacetamido)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


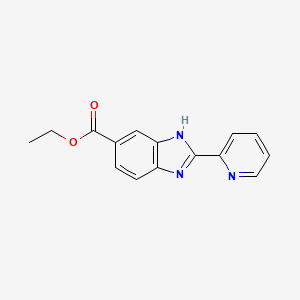
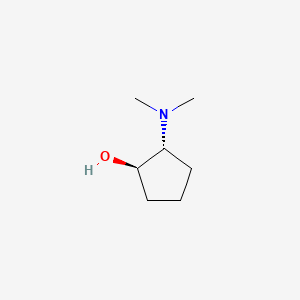
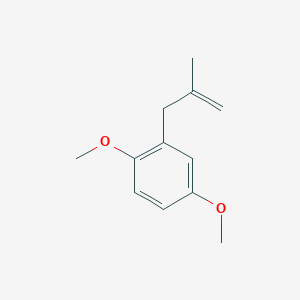
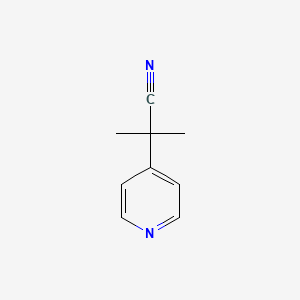
![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)
![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)
![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)
![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)
